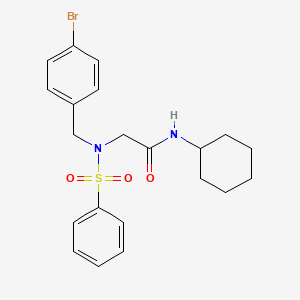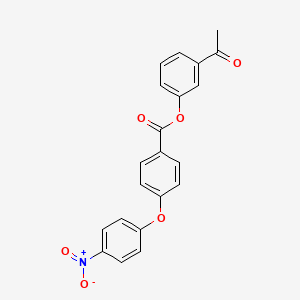![molecular formula C20H15BrCl2N2O3S B3706747 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide](/img/structure/B3706747.png)
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes benzenesulfonyl, dichloroanilino, and bromophenyl groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichloroaniline: This intermediate is synthesized by chlorinating aniline.
Formation of N-(benzenesulfonyl)-2,4-dichloroaniline: This step involves the sulfonylation of 2,4-dichloroaniline using benzenesulfonyl chloride.
Coupling with 4-bromoaniline: The final step involves coupling the N-(benzenesulfonyl)-2,4-dichloroaniline with 4-bromoaniline in the presence of a suitable coupling agent, such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-bromophenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2N2O3S/c21-14-6-9-16(10-7-14)24-20(26)13-25(19-11-8-15(22)12-18(19)23)29(27,28)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMMHQTBYAXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichloro-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3706668.png)
![N-(3-{[(3-iodophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B3706671.png)

![2-[4-(4-bromophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3706688.png)
![N-[4-(benzyloxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B3706698.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazole](/img/structure/B3706713.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3706717.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3706718.png)
![N~1~-benzyl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3706720.png)
![ethyl 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3706727.png)
![dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3706734.png)

